REACTION_CXSMILES
|
[Br-].[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][N+:4]=1[CH:10]([C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:11]>CO>[F:9][C:6]1[CH:7]=[CH:8][C:3]2[N:4]([C:10]([CH3:11])=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:2]=2)[CH:5]=1 |f:0.1|
|
Name
|
compound 5-C
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
[Br-].NC1=[N+](C=C(C=C1)F)C(C)C(C(=O)OCC)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
CUSTOM
|
Details
|
to give a solid precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved into EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give compound 5-D as a pale pink solid (3.4 g, 92%)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC=2N(C1)C(=C(N2)C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |